Propargyl-PEG12-SH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O12S/c1-2-3-28-4-5-29-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-39-26-27-40/h1,40H,3-27H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJKZZAUEFVSGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

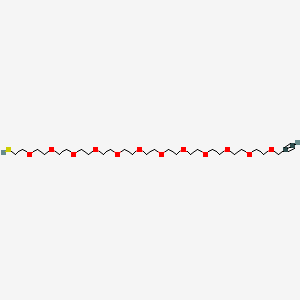

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG12-SH: A Comprehensive Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification methods for Propargyl-PEG12-SH, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1] This document outlines the core synthetic pathways, provides detailed experimental protocols, summarizes quantitative data, and discusses various purification strategies.

Core Synthesis Strategies

The synthesis of this compound typically follows a multi-step pathway, starting from a commercially available polyethylene glycol (PEG) precursor. The most common and established route involves the initial synthesis of a propargyl-PEG intermediate, followed by the introduction of the thiol group.

A prevalent strategy begins with a PEG molecule functionalized with both a carboxyl and a hydroxyl group (HOOC-PEG12-OH).[2][3] This approach involves two primary stages:

-

Propargylation of the Carboxyl Group: The carboxyl end of the PEG is reacted with propargyl bromide to introduce the terminal alkyne functionality.

-

Conversion of the Hydroxyl Group to a Thiol: The hydroxyl end is then chemically modified to yield the desired thiol group.

This method offers a robust and high-yielding route to the target molecule.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of hetero-bifunctional PEGs and can be applied to the synthesis of this compound.[3]

Synthesis of α-hydroxyl-ω-propargyl PEG12

This initial step introduces the propargyl group onto the PEG12 chain.

Materials:

-

HOOC-PEG12-OH

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Propargyl bromide

-

Dichloromethane (CH2Cl2)

-

Distilled water

Procedure:

-

Dissolve HOOC-PEG12-OH and potassium hydroxide in DMF.

-

Stir the mixture at 100 °C for 1 hour to facilitate the formation of the potassium salt.

-

Cool the solution and add propargyl bromide dropwise over 30 minutes.

-

Stir the reaction mixture at 70 °C for 15 hours.

-

After cooling to room temperature, filter the solution and concentrate it under a vacuum.

-

Dissolve the resulting residue in distilled water and perform a liquid-liquid extraction with dichloromethane.

-

Remove the dichloromethane under vacuum to yield α-hydroxyl-ω-propargyl PEG12.

Activation of the Hydroxyl Group

To introduce the thiol group, the terminal hydroxyl group of the α-hydroxyl-ω-propargyl PEG12 intermediate is first activated. One common method is activation with 4-Nitrophenyl chloroformate (p-NPC).[3]

Materials:

-

α-hydroxyl-ω-propargyl PEG12

-

Triethylamine (TEA)

-

Anhydrous dichloromethane

-

4-Nitrophenyl chloroformate (p-NPC)

-

Cold diethyl ether

Procedure:

-

Dissolve α-hydroxyl-ω-propargyl PEG12 and triethylamine in anhydrous dichloromethane at 0 °C.

-

Add a solution of p-NPC in anhydrous dichloromethane dropwise to the mixture.

-

Allow the reaction to proceed for 2 hours at 0 °C, and then for 24 hours at room temperature with continuous stirring.

-

Concentrate the solution and precipitate the product, amine-reactive α-hydroxyl-ω-propargyl PEG12, in cold diethyl ether.

-

Dry the product under vacuum.

Synthesis of α-mercapto-ω-propargyl PEG12 (this compound)

The activated PEG intermediate is then reacted with a thiol-containing compound, such as cysteamide, to introduce the thiol group.

Materials:

-

Amine-reactive α-hydroxyl-ω-propargyl PEG12

-

Cysteamide

-

Dichloromethane

Procedure:

-

Dissolve the amine-reactive α-hydroxyl-ω-propargyl PEG12 and cysteamide in dichloromethane.

-

Allow the reaction to proceed for 24 hours at room temperature.

-

The final product, this compound, is then purified from the reaction mixture.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of a propargyl-terminated heterobifunctional PEG, based on a similar synthesis using PEG3500. Yields for PEG12 are expected to be comparable.

| Reaction Step | Product | Typical Yield (%) |

| Propargylation | α-hydroxyl-ω-propargyl PEG | 96.2% |

| Activation | Amine-reactive α-hydroxyl-ω-propargyl PEG | 80% |

| Thiolation | α-mercapto-ω-propargyl PEG | 75% |

Purification Methods

The purification of PEGylated compounds can be challenging due to their hydrophilicity and potential for polydispersity. A combination of techniques is often employed to achieve high purity.

Precipitation and Crystallization

Precipitation in a non-solvent, such as cold diethyl ether, is a common and effective method for the initial isolation and purification of PEG derivatives. Crystallization from a solvent/anti-solvent system, like THF/diethyl ether, can further enhance purity.

Chromatographic Techniques

Various chromatographic methods can be employed for the purification of this compound. The choice of technique depends on the nature of the impurities.

-

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, making it effective for removing unreacted small molecules and by-products from the larger PEGylated product.

-

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This technique can be useful for separating PEG derivatives with different functional groups, as the introduction of new groups can alter the overall charge of the molecule.

-

Reversed-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. While PEGs are generally hydrophilic, the propargyl and thiol groups introduce some hydrophobic character, which can be exploited for separation. Gradient elution with solvents like acetonitrile and water is typically used.

-

Hydrophobic Interaction Chromatography (HIC): HIC is another technique that separates based on hydrophobicity and can be a useful alternative or supplement to IEX.

Membrane-Based Purification

-

Dialysis and Ultrafiltration: These techniques use semi-permeable membranes to separate molecules based on size. They are particularly useful for removing salts and other small molecule impurities from the final product.

Solid-Phase Extraction (SPE)

Solid-phase extraction can be a rapid and efficient method for purifying small libraries of compounds or for removing specific types of impurities. For PEG derivatives, SPE can be used to separate the more hydrophobic product from hydrophilic starting materials or by-products.

Visualized Workflows

Synthesis Workflow

The overall synthetic pathway for this compound starting from HOOC-PEG12-OH is depicted below.

References

The Lynchpin of Bioconjugation: A Technical Guide to Propargyl-PEG12-SH

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, precision, efficiency, and stability are paramount. The heterobifunctional linker, Propargyl-PEG12-SH, has emerged as a critical tool, offering a versatile platform for the covalent linkage of biomolecules. Its unique architecture, featuring a terminal propargyl group for "click" chemistry and a sulfhydryl group for thiol-maleimide coupling, enables the strategic construction of complex bioconjugates, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the core functionalities of this compound, including its physicochemical properties, reaction mechanisms, and detailed experimental protocols.

Core Properties and Functionality

This compound is characterized by a 12-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and flexibility to the linker. This PEG chain can enhance the solubility and improve the pharmacokinetic properties of the resulting bioconjugate. The two terminal functional groups, a propargyl group (an alkyne) and a thiol (sulfhydryl) group, allow for orthogonal or sequential conjugation strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C27H52O12S |

| Molecular Weight | 600.76 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in water and most organic solvents |

| Storage Conditions | -20°C for long-term storage |

Reaction Mechanisms and Kinetics

The utility of this compound lies in the distinct reactivity of its terminal groups, enabling two of the most robust and widely used bioconjugation reactions: thiol-maleimide coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Thiol-Maleimide Conjugation

The thiol group of this compound reacts specifically and efficiently with maleimide-functionalized molecules to form a stable thioether bond. This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5.

-

Reaction Schematic: The nucleophilic thiol attacks the double bond of the maleimide ring in a Michael addition reaction.

Table 2: Quantitative Parameters of Thiol-Maleimide Conjugation with PEG Linkers

| Parameter | Typical Value/Condition | Notes |

| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes side reactions with amines. |

| Molar Excess of Maleimide | 10-20 fold | Generally recommended to ensure sufficient conjugation.[1] |

| Reaction Time | 2-4 hours at room temperature or overnight at 4°C[1] | Dependent on the concentration and reactivity of the substrates. |

| Bond Stability (Half-life) | > 2 years (for ring-opened product)[2][3] | The initial thioether bond can be susceptible to retro-Michael reaction, but hydrolysis of the succinimide ring leads to a highly stable product.[2] |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of the linker participates in a highly efficient and specific "click" reaction with azide-functionalized molecules. This reaction is catalyzed by Cu(I) and results in the formation of a stable triazole linkage.

-

Reaction Schematic: The Cu(I) catalyst activates the terminal alkyne for a [3+2] cycloaddition with the azide.

Table 3: Quantitative Parameters of CuAAC with Propargyl-PEG Linkers

| Parameter | Typical Value/Condition | Notes |

| Catalyst | Cu(I), typically generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). | Ligands like THPTA are often used to stabilize the Cu(I) and protect biomolecules. |

| Reaction Conversion | >90% | Generally high-yielding under optimized conditions. |

| Reaction Time | 1-4 hours at room temperature | Can be influenced by catalyst concentration and ligand choice. |

| Copper Concentration | 50-250 µM | Lower concentrations can be used with efficient ligands. |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

Materials:

-

This compound

-

Maleimide-activated protein

-

Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

-

Quenching reagent: 1 M β-mercaptoethanol or cysteine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve this compound in the conjugation buffer to create a 10 mM stock solution.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.

-

Quenching: Add a 100-fold molar excess of the quenching reagent to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

-

Purification: Purify the conjugate by SEC to remove excess linker and quenching reagent, or by dialysis against an appropriate buffer.

-

Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and purity.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a this compound Conjugate with an Azide-Containing Molecule

Materials:

-

This compound conjugated biomolecule

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

-

Reaction buffer: PBS, pH 7.4

-

Purification system: SEC or dialysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the this compound conjugate and the azide-containing molecule in the reaction buffer. A 3- to 5-fold molar excess of the azide molecule is typically used.

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions at a 1:5 molar ratio.

-

Initiation of Reaction: Add the copper/ligand complex to the reaction mixture to a final copper concentration of 100-250 µM.

-

Reduction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the final conjugate using SEC or dialysis to remove the copper catalyst and excess reagents.

-

Characterization: Characterize the final product by mass spectrometry, HPLC, and other relevant analytical techniques to confirm the formation of the triazole linkage and assess purity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PROTAC-mediated protein degradation pathway.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

This compound stands as a testament to the power of rational linker design in bioconjugation. Its dual functionality, coupled with the beneficial properties of the PEG spacer, provides researchers with a robust and versatile tool for the construction of sophisticated biomolecular architectures. A thorough understanding of its reaction mechanisms, kinetics, and the availability of optimized experimental protocols are essential for harnessing its full potential in the development of next-generation therapeutics and research reagents.

References

The Versatility of Propargyl-PEG12-SH: A Heterobifunctional Linker for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), relies heavily on the sophisticated chemical tools that enable the precise assembly of complex biomolecular constructs. Among these tools, heterobifunctional linkers play a pivotal role, bridging distinct molecular entities with specific functionalities. Propargyl-PEG12-SH is one such linker, offering a unique combination of a terminal alkyne (propargyl) group and a sulfhydryl (thiol) group, separated by a 12-unit polyethylene glycol (PEG) spacer. This guide provides a comprehensive overview of the core attributes of this compound, including its applications, reaction mechanisms, and practical considerations for its use in research and drug development.

Core Attributes and Applications

This compound is a versatile molecule designed for two distinct and highly specific chemical reactions. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the stable ligation to azide-modified molecules.[1] Concurrently, the thiol group offers a reactive site for conjugation to various electrophiles, most notably maleimides, to form stable thioether bonds.[2]

The 12-unit PEG spacer is a critical component that imparts favorable physicochemical properties to the linker and the resulting conjugate. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of hydrophobic molecules, reduce non-specific binding, and improve the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic radius and shielding them from proteolytic degradation.[3][4]

The principal applications of this compound include:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a monoclonal antibody. For instance, the thiol group can react with a maleimide-functionalized drug, and the propargyl group can be "clicked" onto an azide-modified antibody. The PEG12 spacer helps to ensure that the drug molecule does not interfere with the antibody's binding to its target.[5]

-

PROTACs: In the synthesis of PROTACs, this linker can connect a target protein-binding ligand to an E3 ligase-recruiting ligand. The defined length of the PEG12 spacer is crucial for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Surface Modification: The thiol group can be used to anchor the linker to the surface of gold nanoparticles or other noble metal surfaces. The terminal propargyl group then becomes available for the subsequent attachment of biomolecules or small molecules via click chemistry, enabling the creation of functionalized nanomaterials for applications in diagnostics and drug delivery.

-

Bioconjugation and Labeling: This linker is also valuable for the general bioconjugation of proteins, peptides, and other biomolecules. For example, a protein with an available cysteine residue can be conjugated to the thiol end of the linker, leaving the propargyl group free for the attachment of a fluorescent dye, an imaging agent, or another protein.

Data Presentation: Physicochemical and Reaction Parameters

While specific quantitative data for this compound is not always available in consolidated form, the following tables summarize its key physicochemical properties and representative reaction parameters based on available information for this and structurally similar heterobifunctional PEG linkers.

| Property | Value | Reference |

| Molecular Formula | C27H52O12S | |

| Molecular Weight | 600.76 g/mol | |

| Appearance | To be determined | |

| Purity | >95% | |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) |

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thiol-Maleimide Conjugation |

| Reacting Groups | Propargyl (alkyne) and Azide | Thiol (sulfhydryl) and Maleimide |

| Catalyst/Reagents | Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) | Typically proceeds without a catalyst |

| Typical pH | 4 - 11 (optimal around 8) | 6.5 - 7.5 |

| Reaction Time | Minutes to a few hours | 1 - 4 hours |

| Temperature | Room temperature | Room temperature or 4°C |

| Bond Formed | 1,2,3-Triazole | Thioether |

| Bond Stability | Highly stable | Generally stable, but can be susceptible to retro-Michael reaction under certain conditions |

Experimental Protocols

The following are detailed methodologies for the two primary conjugation reactions involving this compound. These protocols are based on established procedures for similar heterobifunctional PEG linkers and should be optimized for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-containing molecule (e.g., an azide-modified protein or small molecule).

Materials:

-

This compound

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect biomolecules)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Degassed water

-

Solvent for dissolving linker and azide-molecule if not water-soluble (e.g., DMSO, DMF)

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-containing molecule in the reaction buffer to a desired concentration.

-

Dissolve this compound in a minimal amount of DMSO or DMF and then dilute with the reaction buffer.

-

-

Preparation of Catalyst and Reducing Agent:

-

Prepare a stock solution of CuSO4 in degassed water (e.g., 100 mM).

-

Prepare a fresh stock solution of sodium ascorbate in degassed water (e.g., 500 mM).

-

If using, prepare a stock solution of TBTA in DMSO.

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the azide-containing molecule and a molar excess of this compound (typically 1.5 to 5 equivalents).

-

If using a ligand, add TBTA to the reaction mixture (typically at a concentration to achieve a 1:1 ratio with copper).

-

Add the CuSO4 solution to the reaction mixture to a final concentration of 1-2 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., HPLC, SDS-PAGE).

-

-

Purification:

-

Once the reaction is complete, the conjugate can be purified using size-exclusion chromatography, dialysis, or affinity chromatography to remove excess linker and catalyst.

-

Protocol 2: Thiol-Maleimide Conjugation

This protocol describes the conjugation of the thiol group of this compound to a maleimide-activated molecule.

Materials:

-

This compound

-

Maleimide-activated molecule

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.0-7.5, free of thiols)

-

Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

-

Degassed buffer

Procedure:

-

Preparation of Reactants:

-

Dissolve the maleimide-activated molecule in the reaction buffer.

-

Dissolve this compound in the reaction buffer. It is recommended to use degassed buffers to prevent oxidation of the thiol group.

-

-

Conjugation Reaction:

-

Combine the maleimide-activated molecule and a slight molar excess of this compound (typically 1.1 to 1.5 equivalents).

-

Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. The progress of the reaction can be monitored by analytical techniques such as HPLC or by measuring the decrease in free thiols using Ellman's reagent.

-

-

Quenching:

-

After the desired reaction time, quench any unreacted maleimide groups by adding a molar excess of a free thiol, such as cysteine or 2-mercaptoethanol.

-

-

Purification:

-

Purify the conjugate from excess linker and quenching reagent using size-exclusion chromatography or dialysis.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the logical workflows of the described experimental protocols.

References

- 1. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Propargyl-PEG12-SH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the heterobifunctional linker, Propargyl-PEG12-SH, a critical tool for researchers and scientists in the fields of drug development, bioconjugation, and proteomics. This document details its chemical and physical properties, and provides comprehensive experimental protocols for its application in key scientific methodologies.

Core Molecular Data

This compound is a versatile molecule characterized by a terminal propargyl group, a polyethylene glycol (PEG) spacer, and a terminal thiol group. These distinct functionalities allow for sequential or orthogonal conjugation to different molecular entities, making it an invaluable linker in the construction of complex biomolecules.[1]

| Property | Value | Source |

| Molecular Formula | C₂₇H₅₂O₁₂S | [1] |

| Molecular Weight | 600.76 g/mol | [1] |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Soluble in water and most organic solvents |

Applications in Drug Development and Research

The unique trifunctional nature of this compound makes it a highly sought-after reagent in several advanced research applications:

-

PROTAC (Proteolysis Targeting Chimera) Synthesis: The molecule serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand, forming a PROTAC that can induce the degradation of specific proteins.[1] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

-

Click Chemistry: The terminal propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific attachment of azide-modified molecules, such as fluorophores, biotin, or other proteins.[1]

-

Bioconjugation and Surface Modification: The thiol group provides a reactive handle for conjugation to various substrates, including proteins (via reaction with maleimides or haloacetamides), gold surfaces, and other thiol-reactive materials.

Experimental Protocols

The following are detailed protocols for the two primary conjugation reactions involving this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of this compound to an azide-containing molecule.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Degassed, deionized water or appropriate buffer (e.g., PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO, t-butanol) if needed for solubility

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in degassed water or a suitable organic solvent.

-

Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in a water/t-butanol mixture.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired amount of the azide-containing molecule.

-

Add a 1.5 to 5-fold molar excess of the this compound stock solution.

-

Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1 mM.

-

Add CuSO₄ to the reaction mixture to a final concentration of 0.1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the copper(I) catalyst.

-

-

Purification:

-

The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove unreacted starting materials and the copper catalyst.

-

Protocol 2: Thiol-Maleimide Conjugation to a Protein

This protocol describes the conjugation of the thiol group of this compound to a maleimide-activated protein.

Materials:

-

This compound

-

Maleimide-activated protein

-

Conjugation buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5)

-

Quenching reagent (e.g., 1 M β-mercaptoethanol or cysteine)

-

Purification system (e.g., size-exclusion chromatography column)

Procedure:

-

Preparation of Reagents:

-

Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

Dissolve this compound in the conjugation buffer to a concentration that allows for a 10- to 20-fold molar excess over the protein.

-

-

Conjugation Reaction:

-

Add the this compound solution to the protein solution.

-

Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching the Reaction:

-

Add the quenching reagent to a final concentration of 10-20 mM to react with any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography to remove excess this compound and quenching reagent.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Workflow for PROTAC synthesis using this compound.

Caption: The core mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition.

References

solubility and stability of Propargyl-PEG12-SH in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Propargyl-PEG12-SH, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. Understanding the behavior of this reagent in different solvent systems is critical for ensuring experimental reproducibility, optimizing reaction conditions, and maintaining the integrity of resulting conjugates.

Core Concepts: Structure and Functional Groups

This compound is comprised of three key components:

-

Propargyl Group: A terminal alkyne that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions. While generally stable, the terminal alkyne proton can be acidic and may react under strongly basic conditions.

-

Polyethylene Glycol (PEG)12 Spacer: A chain of twelve ethylene glycol units that imparts hydrophilicity and flexibility to the linker. This PEG spacer enhances the aqueous solubility of the molecule and can reduce non-specific binding of conjugates.

-

Thiol (Sulfhydryl) Group (-SH): A reactive nucleophile that specifically targets maleimides, haloacetamides, and other thiol-reactive moieties to form stable thioether bonds. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds, diminishing its reactivity.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on the properties of its constituent functional groups and data from similar PEGylated molecules. The PEG spacer is the primary determinant of its solubility.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Notes |

| Water | Soluble | The hydrophilic PEG chain promotes solubility in aqueous buffers. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of PEGylated reagents. |

| N,N-Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for dissolving PEG linkers. |

| Dichloromethane (DCM) | Soluble | |

| Ethanol/Methanol | Soluble | |

| Toluene | Less Soluble | Heating may be required to dissolve PEG in toluene. |

| Diethyl Ether | Insoluble |

Note: The solubility of this compound can be influenced by factors such as purity, temperature, and the presence of other solutes.

Stability Considerations

The stability of this compound is primarily influenced by the chemical reactivity of its terminal functional groups, the propargyl and thiol moieties.

Thiol Group Stability

The thiol group is the more labile of the two functional groups. Its primary degradation pathway is oxidation.

-

Oxidation: In the presence of oxygen, particularly at neutral to basic pH and in the presence of trace metal ions, the thiol group can be oxidized to form a disulfide-bonded dimer (Propargyl-PEG12-S-S-PEG12-Propargyl). This dimerization renders the molecule incapable of reacting with thiol-specific reagents.

-

pH Dependence: The rate of thiol oxidation is generally higher at neutral to alkaline pH. Acidic conditions can help to slow this process.

-

Storage Recommendations: To mitigate oxidation, this compound should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (typically -20°C). Solutions should be prepared fresh and used promptly. If storage of a solution is necessary, it should be deoxygenated and stored at low temperature.

Propargyl Group Stability

The propargyl group is generally stable under a wide range of conditions commonly used in bioconjugation.

-

pH Stability: The alkyne is stable in both acidic and neutral conditions. However, under strongly basic conditions, the terminal alkyne proton can be deprotonated, which may lead to side reactions.

-

Temperature Stability: The propargyl group is thermally stable under typical laboratory conditions.

PEG Backbone Stability

The polyethylene glycol backbone is highly stable and generally does not undergo degradation under normal handling and storage conditions. However, prolonged exposure to strong oxidizing agents or extreme temperatures can lead to chain cleavage. Studies have shown that PEG solutions are most stable when stored frozen (-20°C), with refrigerated (4°C) solutions being more stable than those at room temperature[1]. Aging of PEG solutions can be accelerated by warmth, light, and the presence of oxygen[1].

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the quantitative solubility and stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol outlines a method to determine the equilibrium solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, DMSO, DMF)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or other quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains.

-

Seal the vials tightly.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the supernatant from the saturated solution using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

-

Protocol for Stability Assessment

This protocol describes a stability-indicating assay to evaluate the degradation of this compound under various stress conditions.

Objective: To assess the stability of this compound in solution over time under different temperature and pH conditions.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

Organic solvents (e.g., DMSO, DMF)

-

Temperature-controlled incubators or water baths

-

HPLC system with a suitable detector

-

pH meter

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in the desired solvents and buffers at a known concentration.

-

Aliquot the solutions into multiple vials for each condition to be tested.

-

-

Stress Conditions:

-

Temperature Stress: Incubate vials at various temperatures (e.g., 4°C, 25°C, 40°C).

-

pH Stress: Use buffers of different pH values for the temperature stress study.

-

Include a control sample stored at optimal conditions (e.g., -20°C, protected from light).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each stress condition.

-

Immediately analyze the sample by a stability-indicating HPLC method to quantify the amount of intact this compound remaining. The method should be able to resolve the parent compound from its potential degradation products (e.g., the disulfide dimer).

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each condition.

-

Calculate the degradation rate and half-life under each condition.

-

Conclusion

This compound is a versatile linker with a favorable solubility profile in aqueous and common organic solvents due to its PEG spacer. However, its utility is contingent on the stability of its thiol group, which is susceptible to oxidation. Proper handling and storage, including low temperatures and an inert atmosphere, are crucial for maintaining its reactivity. For critical applications, it is highly recommended that researchers perform in-house quantitative solubility and stability studies under their specific experimental conditions to ensure optimal performance and reproducibility. The protocols provided in this guide offer a robust framework for conducting such assessments.

References

The Core Principles of Propargyl-PEG12-SH in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental principles for utilizing Propargyl-PEG12-SH as a heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation (TPD). This document outlines the strategic role of this linker in PROTAC design, furnishes detailed experimental protocols for synthesis and evaluation, and presents quantitative data to illustrate the impact of linker properties on degradation efficacy.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD agents lead to the physical removal of the target protein.[1]

PROTACs are at the forefront of TPD. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] This catalytic mechanism allows for sub-stoichiometric degradation of the target protein.

The linker is a critical determinant of a PROTAC's success, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties. Its length, composition, flexibility, and attachment points are all crucial parameters that require optimization.

The Role of this compound as a PROTAC Linker

This compound is a versatile, heterobifunctional linker widely employed in PROTAC synthesis. Its structure combines a polyethylene glycol (PEG) chain with two distinct terminal functional groups: a propargyl group (containing a terminal alkyne) and a thiol group (-SH).

-

Polyethylene Glycol (PEG) Core: The 12-unit PEG chain imparts several advantageous properties. It is hydrophilic, which can enhance the solubility and bioavailability of the resulting PROTAC molecule. The flexibility of the PEG chain is crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.

-

Propargyl Group (Alkyne): The terminal alkyne is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for the late-stage conjugation of an azide-modified ligand (either for the POI or the E3 ligase).

-

Thiol Group (-SH): The thiol group provides an orthogonal reactive site for conjugation. It can readily react with electrophiles such as maleimides, a common functional group incorporated into protein ligands, to form a stable thioether bond. This allows for a stepwise and controlled assembly of the PROTAC molecule.

The heterobifunctional nature of this compound enables a modular and strategic approach to PROTAC synthesis, allowing for the sequential attachment of the POI and E3 ligase ligands.

Signaling Pathways and Experimental Workflows

The mechanism of PROTAC action and the general workflow for its synthesis and evaluation can be visualized as follows:

References

Propargyl-PEG12-SH: An In-depth Technical Guide for Beginners in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propargyl-PEG12-SH in PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This compound is a bifunctional linker that has gained significant traction in PROTAC development. It features a propargyl group containing a terminal alkyne, a 12-unit polyethylene glycol (PEG) chain, and a terminal thiol (-SH) group. This combination of functionalities provides a versatile platform for the synthesis and optimization of PROTACs. The PEG chain enhances hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The propargyl group is amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and modular assembly of PROTACs. The thiol group offers an alternative reactive handle for conjugation to a ligand of interest.

This technical guide provides a comprehensive overview of this compound for researchers new to PROTAC development, covering its chemical properties, synthesis of PROTACs, relevant signaling pathways, and detailed experimental protocols.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its application in PROTAC synthesis.

| Property | Value |

| Molecular Formula | C₂₇H₅₂O₁₂S |

| Molecular Weight | 600.76 g/mol |

| Appearance | Varies (typically a solid or oil) |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. The PEG chain imparts some water solubility. |

| Functional Groups | Propargyl (alkyne), 12-unit PEG chain, Thiol (-SH) |

| Storage | Store at -20°C for long-term stability. |

The Role of the PEG12 Linker in PROTAC Efficacy

The length and composition of the linker are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target protein degradation. Systematic studies have shown that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. While the optimal linker length is target- and E3 ligase-dependent, a PEG12 linker provides a substantial and flexible spacer that is often a good starting point for optimization.

While a comprehensive database for PROTACs exclusively using a PEG12 linker is not publicly available, the following table presents representative data for PROTACs targeting various proteins with different PEG linker lengths, illustrating the importance of linker optimization.

| Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |

| BCR-ABL | Vh032 | PEG | 340 | 95 | K562[1] |

| BCR-ABL | Vh032 | PEG | 2000 | 85 | K562[1] |

| BRD4 | Pomalidomide | PEG | <1 | >90 | Burkitt's Lymphoma cells[2] |

| IRAK4 | Pomalidomide | PEG2 | >1000 | <10 | THP-1 |

| IRAK4 | Pomalidomide | PEG4 | 120 | >90 | THP-1 |

| HDAC3 | VHL ligand | (not specified) | 440 | 77 | HCT116[3] |

Signaling Pathways and Experimental Workflows

To effectively design and evaluate PROTACs, a thorough understanding of the relevant biological pathways and experimental workflows is essential. The following sections detail the signaling pathways of three prominent PROTAC targets (IRAK4, BCR-ABL, and BRD4) and provide a general workflow for PROTAC development.

IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key kinase in the innate immune signaling pathway, downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4] Its dysregulation is implicated in various autoimmune diseases and cancers. A PROTAC targeting IRAK4 can disrupt this signaling cascade.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). PROTACs targeting BCR-ABL offer a promising therapeutic strategy to overcome resistance to traditional tyrosine kinase inhibitors.

BRD4 Signaling Pathway

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, such as c-MYC. BRD4 is a well-validated target for cancer therapy, and numerous PROTACs have been developed to induce its degradation.

General Experimental Workflow for PROTAC Development

The development of a novel PROTAC involves a multi-step process from synthesis to biological evaluation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the evaluation of its biological activity.

Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes the synthesis of a PROTAC by first conjugating an E3 ligase ligand to this compound, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified POI ligand.

Materials:

-

This compound

-

E3 ligase ligand with a suitable reactive group (e.g., a maleimide for reaction with the thiol)

-

Azide-modified POI ligand

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Solvents for purification (e.g., water, acetonitrile, DMSO)

-

Preparative HPLC system

Procedure:

Step 1: Conjugation of E3 Ligase Ligand to this compound

-

Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

If the E3 ligase ligand contains a maleimide, the reaction can proceed at room temperature. Stir the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, the crude product can be purified by preparative HPLC or used directly in the next step if the purity is sufficient.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the E3 ligase ligand-PEG12-propargyl conjugate (1.0 eq) and the azide-modified POI ligand (1.1 eq) in a mixture of t-butanol and water (1:1).

-

In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.1 eq) and, if used, THPTA (0.5 eq) in water.

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the click reaction by adding a fresh solution of sodium ascorbate (0.5 eq) in water to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to determine the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and collect the lysate in microcentrifuge tubes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol describes how to assess the formation of the ternary complex using SPR.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

E3 ligase and target protein

-

PROTAC

-

SPR running buffer

-

Amine coupling kit for protein immobilization

Procedure:

-

Immobilization of E3 Ligase:

-

Immobilize the E3 ligase onto the surface of a sensor chip using standard amine coupling chemistry.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD) of the PROTAC for the E3 ligase.

-

Inject a series of concentrations of the target protein over the immobilized E3 ligase surface to check for any direct interaction.

-

In a separate experiment, immobilize the target protein and inject the PROTAC to determine the KD of the PROTAC for the target protein.

-

-

Ternary Complex Formation Analysis:

-

Prepare a series of solutions containing a constant concentration of the target protein and varying concentrations of the PROTAC.

-

Inject these mixtures over the immobilized E3 ligase surface.

-

An increase in the binding response compared to the injection of the PROTAC alone indicates the formation of a ternary complex.

-

Analyze the data to determine the cooperativity of ternary complex formation.

-

Conclusion

This compound is a valuable and versatile tool for beginners in the field of PROTAC development. Its well-defined structure, featuring a flexible PEG12 spacer and reactive handles for click chemistry and thiol-based conjugations, provides a robust platform for the modular synthesis of PROTACs. A systematic approach to linker design and optimization, coupled with rigorous biological evaluation using the protocols outlined in this guide, will enable researchers to effectively develop novel and potent protein degraders for a wide range of therapeutic targets. The provided diagrams of key signaling pathways and experimental workflows serve as a foundational reference for conceptualizing and executing PROTAC-based research projects.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Propargyl-PEG12-SH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, Propargyl-PEG12-SH. PROTACs are innovative molecules designed to hijack the body's natural protein degradation system to eliminate specific target proteins of interest (POIs).[1][] The modular design of PROTACs, which includes a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization of their therapeutic properties.[3][4]

The linker itself is a critical component, profoundly influencing the PROTAC's efficacy by affecting its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[3] this compound is a versatile polyethylene glycol (PEG)-based linker featuring a terminal propargyl group (an alkyne) and a terminal thiol group (-SH). This unique combination of reactive handles allows for a highly modular and efficient assembly of PROTACs through sequential or orthogonal conjugation strategies. The PEG component often enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound typically follows a modular approach, where the warhead (POI ligand), E3 ligase ligand, and the linker are synthesized or acquired separately and then coupled. The bifunctional nature of this compound allows for two primary synthetic strategies:

-

Sequential Conjugation: One of the ligands (either for the POI or the E3 ligase) is first attached to one end of the this compound linker. After purification, the second ligand is then conjugated to the other end of the linker.

-

Convergent Synthesis: The POI ligand and the E3 ligase ligand are functionalized with moieties that can react with the propargyl and thiol groups of the linker, respectively. The final PROTAC is then assembled in a single step.

The choice of strategy depends on the chemical functionalities present on the ligands and the overall synthetic convenience. The most common ligation chemistries employed with this linker are:

-

Click Chemistry: The propargyl group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized ligand. This reaction is highly efficient, specific, and tolerant of a wide range of functional groups.

-

Thiol-Maleimide Coupling: The thiol group can react specifically with a maleimide-functionalized ligand via a Michael addition to form a stable thioether bond. This is a widely used bioconjugation reaction that proceeds under mild conditions.

Quantitative Data on PROTACs with PEG Linkers

The efficacy of a PROTAC is often determined by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The length and composition of the PEG linker are critical parameters that must be optimized for each target and E3 ligase pair to achieve optimal degradation. The following tables provide representative data from the literature for PROTACs utilizing PEG linkers.

| Target Protein | E3 Ligase | Linker Type/Length | DC50 (nM) | Dmax (%) |

| BTK | Cereblon | PEG-based | 2.2 | 97 |

| TBK1 | Not Specified | Alkyl/Ether (21 atoms) | 3 | 96 |

| SMARCA2/4 | VHL | PEG-based | 250-300 | 65-70 |

| HDAC1 | VHL | Benzamide-based | 910 | >50 |

| HDAC3 | VHL | Benzamide-based | 640 | >50 |

Note: This data is illustrative and the performance of a PROTAC is highly dependent on the specific ligands and linker used.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a generic PROTAC using this compound. These represent common procedures and may require optimization for specific substrates.

Protocol 1: Thiol-Maleimide Ligation to Functionalize the Linker

This protocol describes the initial coupling of a maleimide-functionalized ligand (Ligand-Maleimide) to the thiol end of this compound.

Reagents and Materials:

-

Ligand-Maleimide (1.0 eq)

-

This compound (1.2 eq)

-

Reaction Buffer: Degassed phosphate-buffered saline (PBS), pH 7.0-7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the Ligand-Maleimide in a minimal amount of anhydrous DMF or DMSO.

-

In a separate vial, dissolve this compound in the degassed reaction buffer.

-

Under a nitrogen or argon atmosphere, add the Ligand-Maleimide solution dropwise to the stirring solution of this compound.

-

Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if either component is light-sensitive.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the Ligand-S-PEG12-Propargyl conjugate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to couple the propargyl-functionalized intermediate from Protocol 1 with an azide-functionalized ligand (Ligand-Azide).

Reagents and Materials:

-

Ligand-S-PEG12-Propargyl (1.0 eq)

-

Ligand-Azide (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

Solvent: A mixture of tert-butanol and water (e.g., 1:1 v/v)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve Ligand-S-PEG12-Propargyl and Ligand-Azide in the t-butanol/water solvent mixture.

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.

-

In another vial, prepare a stock solution of CuSO4·5H2O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. The solution may turn a yellow-orange color.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: General mechanism of action for a PROTAC.

Caption: Experimental workflow for PROTAC synthesis.

Caption: Modular assembly of a PROTAC molecule.

References

Application Notes and Protocols for Propargyl-PEG12-SH Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for conducting the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction using Propargyl-PEG12-SH. This protocol is designed for professionals in research and drug development for applications such as bioconjugation, PEGylation, and the synthesis of complex biomolecules.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This reaction facilitates the formation of a stable triazole linkage between a terminal alkykyne and an azide. This compound is a heterobifunctional linker containing a terminal alkyne (propargyl group), a 12-unit polyethylene glycol (PEG) spacer, and a terminal thiol (-SH) group. The PEG spacer enhances hydrophilicity and biocompatibility, while the thiol group offers a reactive handle for conjugation to various substrates.

This document outlines the protocol for the CuAAC reaction with this compound, considerations for handling a thiol-containing reagent, and methods for the characterization of the final product.

Chemical Reaction Pathway

The fundamental reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule in the presence of a copper(I) catalyst.

Caption: General scheme of the CuAAC reaction with this compound.

Experimental Protocols

This section provides a detailed methodology for the click chemistry reaction.

Materials and Reagents

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

-

Degassed, anhydrous solvents (e.g., DMSO, DMF, or a mixture of t-BuOH and water)

-

Phosphate-buffered saline (PBS), pH 7.4 (if applicable)

-

Nitrogen or Argon gas for creating an inert atmosphere

Equipment

-

Reaction vials

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

-

Syringes and needles

-

Purification system (e.g., HPLC, column chromatography)

-

Analytical instruments (e.g., NMR, Mass Spectrometer)

Step-by-Step Protocol

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 200 mM stock solution of THPTA ligand in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each reaction.

-

Dissolve this compound and the azide-containing molecule in a suitable degassed solvent.

-

-

Reaction Setup:

-

In a reaction vial, dissolve the azide-functionalized molecule (1 equivalent) in the chosen solvent.

-

Add the this compound solution (1.1 to 1.5 equivalents).

-

For reactions with biomolecules in aqueous buffers, it is crucial to use a copper-stabilizing ligand like THPTA to prevent both copper precipitation and potential damage to the biomolecule.[1]

-

In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes.[2]

-

-

Initiation of the Reaction:

-

Add the premixed CuSO₄/THPTA solution to the reaction mixture. The final concentration of copper is typically 1-10 mol%.[3]

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction. The amount of sodium ascorbate is generally 10-50 mol%.[3] The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.[3]

-

If the reaction is sensitive to oxygen, it is recommended to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction Monitoring and Work-up:

-

Stir the reaction mixture at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or HPLC. Reactions are typically complete within 1-24 hours.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent if applicable. The organic layers can then be washed, dried, and concentrated.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography, preparative HPLC, or size-exclusion chromatography, depending on the properties of the product.

-

For biomolecules, purification methods may include dialysis or affinity chromatography to remove excess reagents and byproducts.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the CuAAC reaction.

Data Presentation

The following table summarizes typical quantitative data for a CuAAC reaction. Optimal conditions may vary depending on the specific substrates.

| Parameter | Recommended Range | Notes |

| Reactants | ||

| Alkyne:Azide Molar Ratio | 1:1.1 to 1:1.5 | An excess of one reactant can drive the reaction to completion. |

| Catalyst System | ||

| Copper Catalyst (CuSO₄) | 1 - 10 mol% | Lower catalyst loading is preferred to minimize copper contamination. |

| Ligand (e.g., THPTA) | 1 - 10 mol% | Equimolar to or in slight excess of the copper catalyst. |

| Reducing Agent (Sodium Ascorbate) | 10 - 50 mol% | Sufficient excess is needed to maintain copper in the +1 oxidation state. |

| Reaction Conditions | ||

| Solvent | t-BuOH/H₂O, DMSO, DMF, PBS | Choice depends on the solubility of the reactants. |

| Temperature | Room Temperature (20-25 °C) | Gentle heating can be applied if the reaction is slow. |

| Reaction Time | 1 - 24 hours | Sterically hindered substrates may require longer reaction times. |

| Outcome | ||

| Yield | Generally > 80% | Highly dependent on substrates and optimization of conditions. |

| Purity | > 95% (after purification) | Purity should be assessed by HPLC, NMR, and/or MS. |

Characterization of the Final Product

Accurate characterization of the click chemistry product is essential to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the formation of the triazole ring and the integrity of the PEG chain and the conjugated molecule.

-

Mass Spectrometry (MS) : Techniques such as ESI-MS or MALDI-TOF can be used to determine the molecular weight of the final product, confirming successful conjugation.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the product and to separate it from any unreacted starting materials or byproducts.

Considerations for Working with this compound

The presence of a free thiol (-SH) group requires special attention due to its potential to coordinate with the copper catalyst, which could inhibit the reaction.

-

Ligand Choice : The use of a copper-chelating ligand like THPTA is highly recommended. THPTA stabilizes the Cu(I) oxidation state and can prevent the thiol group from interfering with the catalyst.

-

Inert Atmosphere : While not always necessary, performing the reaction under an inert atmosphere can prevent oxidation of the thiol group, especially during longer reaction times or at elevated temperatures.

-

Orthogonal Protection : For more complex multi-step syntheses, the thiol group can be protected with a suitable protecting group that can be removed after the click chemistry step. However, for a direct conjugation, this may not be necessary if appropriate reaction conditions are used.

By following this detailed guide, researchers can successfully perform the this compound click chemistry reaction for a wide range of applications in bioconjugation and drug development.

References

Application Notes and Protocols for Propargyl-PEG12-SH in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. Propargyl-PEG12-SH is a discrete polyethylene glycol (PEG) linker designed for ADC development, offering a balance of hydrophilicity and reactivity.

This heterobifunctional linker features a terminal propargyl group for covalent attachment to azide-modified payloads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. The other end terminates in a sulfhydryl (thiol) group, which can react with a maleimide-functionalized antibody. The 12-unit PEG spacer enhances the solubility of the ADC, mitigates aggregation often caused by hydrophobic payloads, and can improve the pharmacokinetic profile of the conjugate.[1][2]

These application notes provide a comprehensive overview, experimental protocols, and relevant data for the utilization of this compound in the development of novel ADCs.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₅₂O₁₂S |

| Molecular Weight | 600.76 g/mol |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in water and most organic solvents |

| Functional Groups | Propargyl (alkyne), Thiol (-SH) |

| PEG Units | 12 |

Key Advantages of Using this compound in ADCs

-

Enhanced Hydrophilicity: The PEG12 spacer increases the water solubility of the ADC, which can be particularly beneficial when working with hydrophobic payloads. This improved solubility helps to prevent aggregation and can lead to more homogeneous ADC preparations.[1][3]

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the hydrophobic drug-linker moiety, leading to a longer circulation half-life and reduced plasma clearance.[1] This can result in greater accumulation of the ADC at the tumor site.

-

Controlled Drug-to-Antibody Ratio (DAR): The use of discrete PEG linkers like this compound allows for more controlled and reproducible drug loading on the antibody, leading to a more defined and consistent final product.

-

Click Chemistry Compatibility: The terminal propargyl group enables highly efficient and specific conjugation to azide-functionalized payloads using CuAAC click chemistry. This reaction is known for its high yield and compatibility with biological molecules.

Experimental Data

The inclusion and length of a PEG linker significantly impact the properties of an ADC. The following tables summarize quantitative data from studies on ADCs with varying PEG linker lengths, including those with 12 PEG units.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |